Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a piperidine ring. The presence of the tert-butyl group and the carboxylate ester functionality makes this compound unique and versatile in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate . Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and an aldehyde in the presence of a catalyst.
Piperidine Formation: The piperidine ring can be formed through the cyclization of a linear precursor containing the appropriate chain length and functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the imidazole ring to its corresponding N-oxide.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the imidazole and piperidine rings, often involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and electrophiles such as alkyl halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation Products: N-oxides of imidazole derivatives.
Reduction Products: Reduced forms of the imidazole ring or other functional groups.
Substitution Products: Various substituted imidazole and piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules containing imidazole and piperidine rings. Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors. Medicine: The compound has potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory properties. Industry: It is utilized in the development of new materials and chemical processes due to its unique structural features.
Mechanism of Action
The mechanism by which Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Imidazole derivatives: Other imidazole-containing compounds, such as clemizole and metronidazole, share similar structural features and biological activities.
Piperidine derivatives: Compounds like piperidine itself and its various substituted derivatives are structurally related.
Uniqueness: The presence of both the imidazole and piperidine rings, along with the tert-butyl and carboxylate ester groups, distinguishes this compound from others in its class. This combination of functional groups provides unique chemical and biological properties that are not found in simpler analogs.
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Properties
IUPAC Name |
tert-butyl 3-(1-methylimidazol-2-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-5-6-11(10-17)12-15-7-9-16(12)4/h7,9,11H,5-6,8,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJZQRMETIQNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129041 | |
Record name | 1-Piperidinecarboxylic acid, 3-(1-methyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-71-8 | |
Record name | 1-Piperidinecarboxylic acid, 3-(1-methyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-(1-methyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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